

# Physical properties of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

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## Compound of Interest

Compound Name: 4-Chloro-3-(trifluoromethoxy)benzaldehyde

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An In-Depth Technical Guide to **4-Chloro-3-(trifluoromethoxy)benzaldehyde**

## Introduction: A Versatile Building Block in Modern Chemistry

**4-Chloro-3-(trifluoromethoxy)benzaldehyde** is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive aldehyde group, a chlorine atom, and a trifluoromethoxy group, provides a unique combination of chemical handles for synthetic chemists. The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, is of high interest in medicinal chemistry and materials science. It is a powerful electron-withdrawing moiety and acts as a lipophilic hydrogen bond acceptor, which can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.<sup>[1][2]</sup>

This guide provides a comprehensive overview of the core physical properties, spectroscopic characteristics, reactivity, and safe handling of **4-Chloro-3-(trifluoromethoxy)benzaldehyde**. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique attributes of this compound in their synthetic endeavors. The information presented herein is synthesized from established chemical data and provides field-proven insights into its practical application.

## Core Physicochemical Properties

The fundamental physical and chemical properties of **4-Chloro-3-(trifluoromethoxy)benzaldehyde** are summarized below. These data are essential for planning synthetic routes, purification procedures, and ensuring proper storage.

Property	Value	Source
CAS Number	886499-59-8	[3]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> ClF <sub>3</sub> O <sub>2</sub>	[3][4]
Molecular Weight	224.56 g/mol	[3][4]
Appearance	Not specified; likely a solid or oil at RT	
Boiling Point	222.2 ± 35.0 °C (Predicted)	[3][5]
Density	1.463 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][5]
Water Solubility	Insoluble in water	[3][5]
Sensitivity	Air Sensitive	[3][5]

## Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirming the identity and purity of a chemical substance. The following section details the expected spectroscopic signatures for **4-Chloro-3-(trifluoromethoxy)benzaldehyde** based on its molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic and aldehyde protons. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically in the range of δ 9.8-10.1 ppm. The three protons on the aromatic ring will appear in the δ 7.5-8.2 ppm region, with coupling patterns (doublets and doublet of doublets) dictated by their positions relative to the substituents.
- <sup>13</sup>C NMR:** The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon

of the aldehyde group ( $\delta$  185-195 ppm), the carbon of the trifluoromethoxy group (a quartet due to C-F coupling,  $\delta$  ~120 ppm), and the six aromatic carbons.

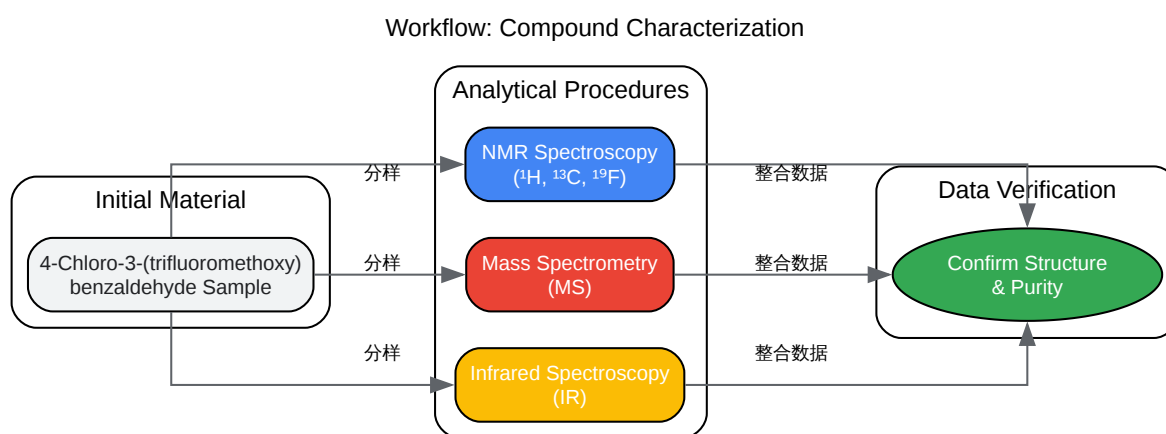
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum will be the simplest, showing a single sharp signal for the three equivalent fluorine atoms of the  $-\text{OCF}_3$  group.

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak  $[\text{M}]^+$  at  $m/z \approx 224.5$ . A key diagnostic feature will be the presence of an  $[\text{M}+2]^+$  isotope peak at  $m/z \approx 226.5$ , with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

## Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A strong, sharp absorption band is expected around  $1700\text{-}1710\text{ cm}^{-1}$ , characteristic of the  $\text{C}=\text{O}$  stretch of an aromatic aldehyde. Additional bands corresponding to C-Cl, C-O, and C-F stretches will also be present.



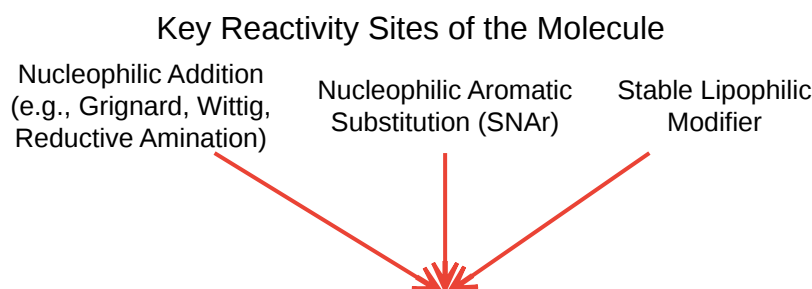
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Caption: A typical workflow for the analytical characterization of the title compound.

## Reactivity and Synthetic Utility

The synthetic value of **4-Chloro-3-(trifluoromethoxy)benzaldehyde** lies in the distinct reactivity of its functional groups. Understanding these sites is key to its effective use as a building block.

- **Aldehyde Group:** This is the primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, Grignard reactions, reductive amination to form substituted benzylamines, and oxidation to the corresponding carboxylic acid.
- **Aromatic Ring:** The ring is electron-deficient due to the strong withdrawing effects of the -CHO, -Cl, and -OCF<sub>3</sub> groups. This deactivates the ring towards electrophilic aromatic substitution. However, it makes the compound susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), where a suitable nucleophile can displace the chlorine atom, a reaction often facilitated by the ortho/para electron-withdrawing groups.
- **Trifluoromethoxy Group:** This group is generally stable and unreactive under most synthetic conditions, making it an ideal substituent for modifying the electronic and steric properties of a target molecule without being altered during subsequent reaction steps.



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Caption: Diagram illustrating the primary sites of chemical reactivity.

## Experimental Protocol Example: Reductive Amination

To illustrate the compound's utility, the following is a representative, self-validating protocol for a reductive amination reaction, a cornerstone of medicinal chemistry for synthesizing amine derivatives.

Objective: To synthesize N-benzyl-1-(4-chloro-3-(trifluoromethoxy)phenyl)methanamine.

Causality: This protocol uses sodium triacetoxyborohydride [ $\text{NaBH}(\text{OAc})_3$ ], a mild and selective reducing agent. It is particularly effective for reductive aminations because it does not readily reduce the aldehyde in the absence of an iminium ion intermediate, thus minimizing side reactions like the reduction of the starting aldehyde to an alcohol.

Methodology:

- **Reaction Setup:** To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add **4-Chloro-3-(trifluoromethoxy)benzaldehyde** (1.0 eq, e.g., 2.24 g).
- **Solvent Addition:** Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 40 mL).
- **Amine Addition:** Add benzylamine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the intermediate iminium ion.
- **Reducing Agent Addition:** Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
- **Reaction Monitoring:** Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Stir vigorously until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel

column chromatography.

- Validation: Confirm the structure and purity of the final product using NMR and MS, as described in Section 2.

## Safety, Handling, and Storage

As a laboratory chemical, **4-Chloro-3-(trifluoromethoxy)benzaldehyde** must be handled with appropriate care.

- Hazard Identification:
  - Causes skin irritation (H315).[3]
  - Causes serious eye irritation (H319).[3]
  - May cause respiratory irritation (H335).[3][4]
- Precautionary Measures:
  - Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[3]
  - Use only outdoors or in a well-ventilated area (P271).[3]
  - Wear protective gloves, protective clothing, eye protection, and face protection (P280).[3]
  - In case of contact:
    - IF ON SKIN: Wash with plenty of soap and water (P302+P352).[3]
    - IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340).[3]
    - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]
- Storage:
  - Store in a well-ventilated place and keep the container tightly closed (P403+P233).[3]

- Recommended storage is at 0-8 °C, protected from air and moisture.[3][5]

## Conclusion

**4-Chloro-3-(trifluoromethoxy)benzaldehyde** is a valuable and highly functionalized building block. Its distinct physical properties and predictable reactivity at multiple sites make it an important intermediate for synthesizing novel compounds, particularly in the fields of pharmaceuticals and agrochemicals where the inclusion of a trifluoromethoxy group can confer desirable biological properties. Proper understanding of its characteristics, handling requirements, and synthetic potential is essential for its successful application in research and development.

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